CID 24186119
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Overview
Description
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide is a chemical compound with the molecular formula C10H11N4NaO2S2 and a molecular weight of 306.34 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-amine in the presence of sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides and sulfonamides.
Scientific Research Applications
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sodium ((4-aminophenyl)sulfonyl)(4,6-dimethylpyrimidin-2-yl)amide: Similar structure but with different substituents on the thiadiazole ring.
Sodium ((4-aminophenyl)sulfonyl)(5-methyl-1,3,4-thiadiazol-2-yl)amide: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
Sodium ((4-aminophenyl)sulfonyl)(5-ethyl-1,3,4-thiadiazol-2-yl)amide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethyl group on the thiadiazole ring differentiates it from other similar compounds, potentially leading to distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H12N4NaO2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
InChI |
InChI=1S/C10H12N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14); |
InChI Key |
CYKWNAHUBMUZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Origin of Product |
United States |
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